

# (S)-(-)-Pantoprazole Sodium Salt synthesis and characterization

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## Compound of Interest

Compound Name: (S)-(-)-Pantoprazole Sodium Salt

Cat. No.: B1146597

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An in-depth technical guide on the synthesis and characterization of **(S)-(-)-Pantoprazole Sodium Salt**, tailored for researchers, scientists, and drug development professionals.

## Introduction

Pantoprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by irreversibly binding to the H<sup>+</sup>/K<sup>+</sup>-ATPase enzyme system (the proton pump) of the gastric parietal cell.[1][2] The molecule possesses a chiral sulfur atom, existing as two enantiomers: (S)-pantoprazole and (R)-pantoprazole.[3] Pharmacological studies have demonstrated that the (S)-enantiomer, (S)-(-)-Pantoprazole, is therapeutically more active and provides better efficacy at a lower dose compared to the racemate.[3][4] This guide details the synthesis and comprehensive characterization of the sodium salt of the (S)-enantiomer, a form widely used in pharmaceutical formulations.

## Synthesis of (S)-(-)-Pantoprazole Sodium Salt

The synthesis of **(S)-(-)-Pantoprazole Sodium Salt** is a multi-step process that hinges on the stereoselective creation of the sulfoxide. The general pathway involves two primary stages: the synthesis of the prochiral sulfide intermediate followed by an asymmetric oxidation. The final step is the formation of the sodium salt.

## Synthesis Pathway

The overall synthetic route can be visualized as a two-step process starting from the condensation of two key precursors, followed by a chiral oxidation and final salt formation.

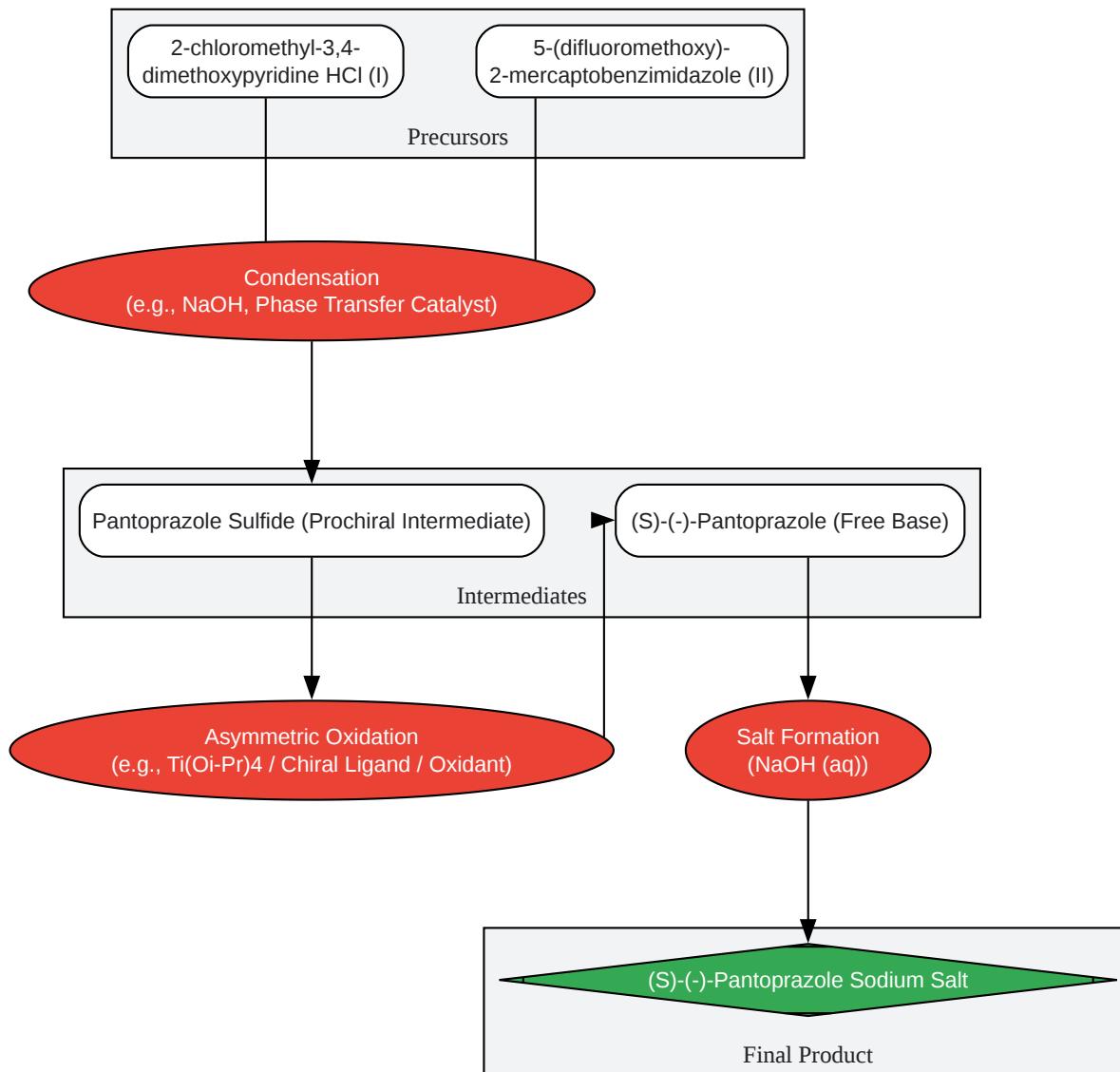


Figure 1: General Synthesis Pathway for (S)-(-)-Pantoprazole Sodium Salt

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Caption: General Synthesis Pathway for **(S)-(-)-Pantoprazole Sodium Salt**

## Experimental Protocols

### Step 1: Synthesis of Pantoprazole Sulfide (Prochiral Intermediate)

This step involves the condensation of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride with 5-(difluoromethoxy)-2-mercaptobenzimidazole.[\[1\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) One-pot procedures are often favored in industrial settings to improve efficiency.[\[8\]](#)[\[9\]](#)

- Materials:
  - 2-chloromethyl-3,4-dimethoxypyridine hydrochloride
  - 5-(difluoromethoxy)-1H-benzimidazole-2-thiol
  - Sodium Hydroxide (NaOH)
  - Organic solvent system (e.g., Dichloromethane) or Water
  - Phase Transfer Catalyst (optional, for two-phase systems)
- Procedure:
  - Suspend 5-(difluoromethoxy)-1H-benzimidazole-2-thiol in the chosen solvent system (e.g., water).[\[7\]](#)
  - Add an aqueous solution of sodium hydroxide to deprotonate the thiol, forming the thiolate.
  - Add a solution of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride to the reaction mixture.
  - Stir the reaction at a controlled temperature (e.g., 25-30 °C) until the reaction is complete (monitored by TLC or HPLC).[\[8\]](#)
  - The resulting pantoprazole sulfide can be isolated as a solid. However, for a one-pot synthesis, the wet cake or the entire reaction mixture is carried forward to the next step

without isolation.[7]

### Step 2: Asymmetric Oxidation to (S)-(-)-Pantoprazole

This is the key chiral-inducing step. A common method involves using a titanium-based catalyst system with a chiral ligand and an oxidant like cumene hydroperoxide (CHP).[10]

- Materials:

- Pantoprazole Sulfide (from Step 1)
- Titanium(IV) isopropoxide ( $Ti(Oi-Pr)_4$ )
- Chiral Ligand (e.g., (S,S)-N,N'-dibenzyl tartramide)[10]
- Cumene Hydroperoxide (CHP)
- Organic Solvent (e.g., Toluene, Dichloromethane)
- Base (optional, depending on specific protocol)

- Procedure:

- Prepare the chiral titanium complex *in situ* by dissolving  $Ti(Oi-Pr)_4$  and the chiral tartramide ligand in the solvent at room temperature.[10]
- Add the pantoprazole sulfide intermediate to the catalyst solution.
- Cool the mixture to a low temperature (e.g., 0-5 °C) to control selectivity and the exothermic reaction.[11]
- Slowly add cumene hydroperoxide (CHP) dropwise to the reaction mixture while maintaining the low temperature.
- Monitor the reaction by chiral HPLC to determine conversion and enantiomeric excess (ee).
- Upon completion, quench the reaction (e.g., with sodium metabisulfite solution).[12]

- Extract the (S)-pantoprazole free base into an organic solvent and purify if necessary.

### Step 3: Formation of **(S)-(-)-Pantoprazole Sodium Salt**

The final step is the conversion of the chiral free base into its stable sodium salt, often a hydrate.[\[3\]](#)

- Materials:

- (S)-(-)-Pantoprazole free base
- Sodium Hydroxide (NaOH)
- Solvent (e.g., Ethyl Acetate, Acetone)[\[3\]](#)[\[13\]](#)
- Water

- Procedure:

- Suspend or dissolve (S)-(-)-Pantoprazole in a suitable organic solvent, such as ethyl acetate.[\[3\]](#)
- Add a stoichiometric amount of 30% aqueous sodium hydroxide solution dropwise while stirring at room temperature (e.g., 25 °C).[\[3\]](#)
- Continue stirring for several hours (e.g., 3 hours) to allow for the precipitation of the sodium salt.[\[3\]](#)
- Cool the mixture (e.g., to 0 °C) to maximize precipitation.[\[3\]](#)
- Filter the solid product, wash with the organic solvent, and dry under vacuum at a controlled temperature (e.g., 30-50 °C).[\[3\]](#)
- The resulting product is typically a hydrate, such as the sesquihydrate.[\[1\]](#)[\[3\]](#)

## Synthesis Data Summary

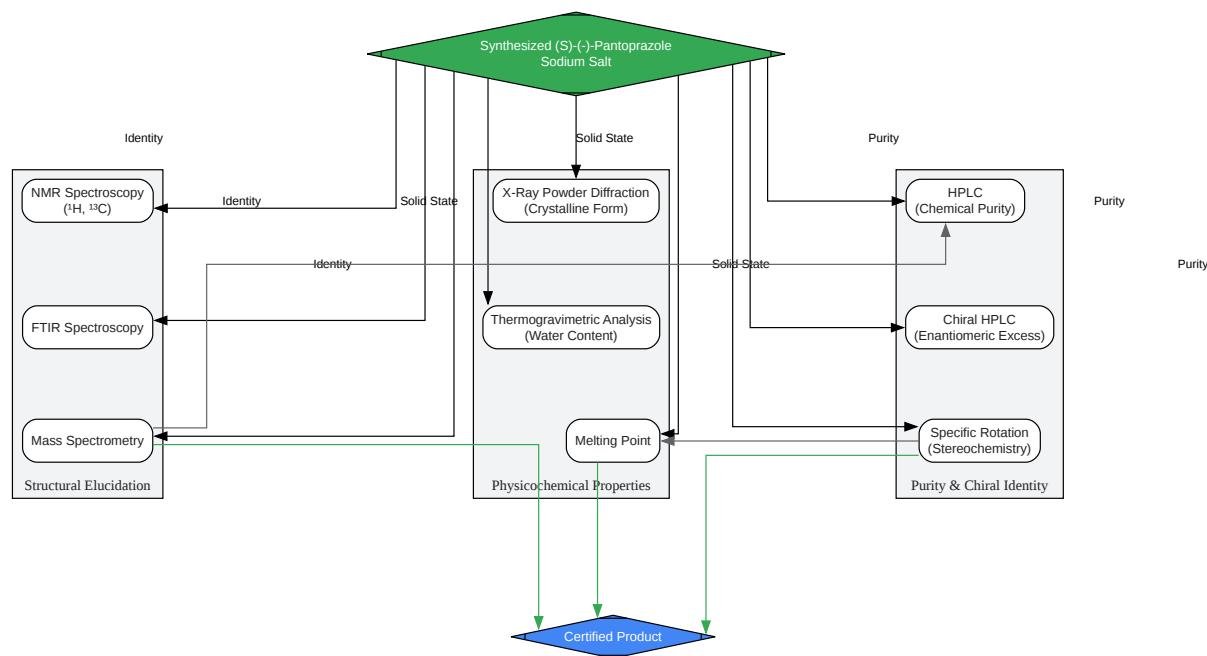
Parameter	Value / Conditions	Reference
Step 1: Condensation		
Yield	>90% (Typical)	<a href="#">[7]</a> <a href="#">[8]</a>
Solvent	Water or Organic Solvents	<a href="#">[7]</a> <a href="#">[8]</a>
Step 2: Asymmetric Oxidation		
Catalyst System	Ti(Oi-Pr)4 / Chiral Tartramide	<a href="#">[10]</a>
Oxidant	Cumene Hydroperoxide (CHP)	<a href="#">[10]</a>
Enantiomeric Excess (ee)	Up to 96%	<a href="#">[10]</a>
Step 3: Salt Formation		
Reagent	Aqueous Sodium Hydroxide	<a href="#">[3]</a>
Solvent	Ethyl Acetate	<a href="#">[3]</a>
Yield	93% (for sesquihydrate)	<a href="#">[3]</a>
Final Purity (HPLC)	99.92%	<a href="#">[3]</a>
Final Enantiomeric Excess (ee)	99.94%	<a href="#">[3]</a>

## Characterization of (S)-(-)-Pantoprazole Sodium Salt

Comprehensive characterization is essential to confirm the chemical identity, stereochemistry, purity, and crystalline form of the final product.

## Characterization Workflow

The synthesized product undergoes a series of analytical tests to ensure it meets all quality specifications.

[Click to download full resolution via product page](#)**Caption: Analytical Workflow for (S)-(-)-Pantoprazole Sodium Salt**

## Spectroscopic and Physical Data

### 3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the molecular structure. The spectra for the sodium salt are similar to the free base, with minor shifts. (Note: Specific peak assignments can vary slightly based on solvent and instrument).

- $^1\text{H}$  NMR (300 MHz, DMSO-d<sub>6</sub>):

Chemical Shift ( $\delta$ , ppm)	Assignment
~8.30	Pyridine-H
~7.70	Benzimidazole-H
~7.10	Benzimidazole-H
~7.05	Pyridine-H
~6.90 (t, J=74 Hz)	OCHF <sub>2</sub>
~4.80	-CH <sub>2</sub> -S(O)-
~3.85	-OCH <sub>3</sub>

| ~3.80 | -OCH<sub>3</sub> |

- $^{13}\text{C}$  NMR: Characteristic signals for the aromatic carbons, the methoxy groups, the difluoromethoxy carbon (with C-F coupling), and the methylene bridge carbon are observed. [\[14\]](#)

### 3.2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify key functional groups within the molecule.

Wavenumber (cm <sup>-1</sup> )	Assignment	Reference(s)
~2941	Aliphatic C-H stretching	[15][16]
~1586-1590	C=N / C=C stretching (aromatic)	[15][16]
~1304	C-F stretching	[15][16]
~1031-1041	S=O stretching (sulfoxide)	[15][16]

### 3.2.3 Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the pantoprazole cation.

Technique	m/z Value	Assignment	Reference(s)
ESI-MS (+)	384.1	[M+H] <sup>+</sup> (Protonated Pantoprazole)	[17]
ESI-MS (-)	382.0	[M-H] <sup>-</sup> (Deprotonated Pantoprazole)	[18]

### 3.2.4 Physicochemical Properties

These properties are crucial for identifying the specific enantiomer and its solid-state form.

Property	Value	Conditions / Notes	Reference(s)
Melting Point	~97 °C	For (S)-(-)-pantoprazole sodium	<a href="#">[19]</a>
Specific Rotation $[\alpha]D$	Negative value	Confirms the (-)-enantiomer. Exact value depends on concentration and solvent.	
Appearance	Almost white to off-white crystalline powder	<a href="#">[1]</a>	
Hydration State	Commonly exists as sesquihydrate or monohydrate	Characterized by TGA and XRPD	<a href="#">[3]</a> <a href="#">[20]</a> <a href="#">[21]</a>

## Chromatographic Methods

### 3.3.1 High-Performance Liquid Chromatography (HPLC)

- Purpose: To determine chemical purity and quantify impurities.
- Typical Conditions:
  - Column: C18 reverse-phase column.
  - Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile, methanol).[\[22\]](#)
  - Detection: UV at a specific wavelength (e.g., 290 nm).
  - Purity Achieved: >99.5% is common for pharmaceutical-grade material.[\[3\]](#)[\[8\]](#)

### 3.3.2 Chiral High-Performance Liquid Chromatography

- Purpose: To determine the enantiomeric purity (enantiomeric excess, ee).

- Typical Conditions:
  - Column: A chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak IE).[18][23]
  - Mobile Phase: A mixture of an organic solvent like acetonitrile and an aqueous buffer (e.g., 0.1% formic acid).[18]
  - Detection: UV or MS/MS.[18]
  - Result: The method should achieve baseline separation of the (S) and (R) enantiomers, allowing for accurate quantification. An ee of >99.9% is often achieved in the final product. [3]

## Conclusion

The synthesis of **(S)-(-)-Pantoprazole Sodium Salt** is a well-defined process where the critical step is the asymmetric oxidation of the sulfide intermediate to establish the desired stereocenter. Titanium-catalyzed methods provide high enantioselectivity, leading to a product with excellent chiral purity. Subsequent salt formation yields a stable crystalline solid. The identity, purity, and stereochemistry of the final product are rigorously confirmed through a combination of spectroscopic (NMR, FTIR, MS), chromatographic (HPLC, Chiral HPLC), and physicochemical (XRPD, specific rotation) analyses. This comprehensive approach ensures the production of a high-quality active pharmaceutical ingredient suitable for clinical use.

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